molecular formula C11H19N3O2S B12560498 N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide CAS No. 192775-40-9

N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide

Cat. No.: B12560498
CAS No.: 192775-40-9
M. Wt: 257.35 g/mol
InChI Key: UTZYBMHVLOBETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is an organic compound that contains a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methoxyphenyl)methanesulfonamide
  • N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide

Uniqueness

N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both primary and secondary amine groups

Properties

CAS No.

192775-40-9

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N-[[4-(2-aminopropylamino)phenyl]methyl]methanesulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-9(12)7-13-11-5-3-10(4-6-11)8-14-17(2,15)16/h3-6,9,13-14H,7-8,12H2,1-2H3

InChI Key

UTZYBMHVLOBETG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=C(C=C1)CNS(=O)(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.